molecular formula C16H14FNO2 B8588888 3-Butyn-2-amine, 4-[3-(4-fluorophenoxy)phenyl]-N-hydroxy- CAS No. 188534-07-8

3-Butyn-2-amine, 4-[3-(4-fluorophenoxy)phenyl]-N-hydroxy-

Cat. No. B8588888
M. Wt: 271.29 g/mol
InChI Key: XZBWTHMHIYVMLH-UHFFFAOYSA-N
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Patent
US05714633

Procedure details

The 2-bromo-4-[3-(4-fluorophenoxy)phenyl]-3-butyne prepared in step 2 was taken up in N-methyl-2-pyrollidinone (27 kg) and 50% aqueous hydroxylamine (21 kg) was added. The reaction mixture was agitated for 2.5 hours at ambient temperature and then was diluted with distilled water (18 kg). The layers were separated and the organic phase was concentrated in vacuo to give N-[4-(3-(4-fluorophenoxy)phenyl)-3-butyn-2-yl]hydroxylamine.
Name
2-bromo-4-[3-(4-fluorophenoxy)phenyl]-3-butyne
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
21 kg
Type
reactant
Reaction Step Two
Quantity
27 kg
Type
solvent
Reaction Step Three
Name
Quantity
18 kg
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[CH:2]([C:4]#[C:5][C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([O:12][C:13]2[CH:18]=[CH:17][C:16]([F:19])=[CH:15][CH:14]=2)[CH:7]=1)[CH3:3].[NH2:20][OH:21]>CN1CCCC1=O.O>[F:19][C:16]1[CH:17]=[CH:18][C:13]([O:12][C:8]2[CH:7]=[C:6]([C:5]#[C:4][CH:2]([NH:20][OH:21])[CH3:3])[CH:11]=[CH:10][CH:9]=2)=[CH:14][CH:15]=1

Inputs

Step One
Name
2-bromo-4-[3-(4-fluorophenoxy)phenyl]-3-butyne
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC(C)C#CC1=CC(=CC=C1)OC1=CC=C(C=C1)F
Step Two
Name
Quantity
21 kg
Type
reactant
Smiles
NO
Step Three
Name
Quantity
27 kg
Type
solvent
Smiles
CN1C(CCC1)=O
Step Four
Name
Quantity
18 kg
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was agitated for 2.5 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The layers were separated
CONCENTRATION
Type
CONCENTRATION
Details
the organic phase was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
FC1=CC=C(OC=2C=C(C=CC2)C#CC(C)NO)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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